PF-06767832 is a synthetic organic compound identified as a positive allosteric modulator selective for the M1 muscarinic acetylcholine receptor. Its chemical structure is characterized by the IUPAC name N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide. This compound has been developed with the aim of providing therapeutic benefits in conditions associated with M1 receptor dysfunction, such as Alzheimer's disease and schizophrenia .
PF-06767832 functions primarily through its interaction with the M1 muscarinic acetylcholine receptor, enhancing the receptor's response to its endogenous ligand, acetylcholine. The compound exhibits high positive cooperativity with acetylcholine, meaning that its binding increases the likelihood of acetylcholine binding to the receptor, thereby amplifying the receptor's signaling effects. This mechanism is crucial for its potential therapeutic applications .
The biological activity of PF-06767832 has been extensively studied. It has demonstrated significant efficacy in mobilizing intracellular calcium levels in various cell-based assays, indicating its role in activating M1 muscarinic receptors. The compound has shown promising results in preclinical models related to cognitive enhancement and memory improvement, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases .
The synthesis of PF-06767832 involves multiple steps that optimize its pharmacological properties. The initial design was based on truncating a quinolizinone core and modifying the pyridine ring to achieve optimal geometry and intramolecular hydrogen bonding. Subsequent optimization efforts were aimed at enhancing selectivity for the M1 receptor while minimizing off-target effects and side effects associated with higher doses .
PF-06767832 is primarily being investigated for its potential applications in treating Alzheimer's disease and other cognitive disorders linked to M1 receptor dysfunction. The modulation of M1 receptors could lead to improved cognitive function and memory in patients suffering from these conditions. Additionally, it may have implications for treating schizophrenia by modulating neurotransmitter systems involved in psychosis .
Studies on PF-06767832 have highlighted its interaction profile with various muscarinic receptors. It shows high selectivity for the M1 receptor over other subtypes, which is critical for minimizing side effects associated with broader muscarinic activation. Its interactions have been characterized by both positive cooperativity with acetylcholine and negative cooperativity with certain antagonists, indicating a complex interaction landscape that could be exploited for therapeutic purposes .
Several compounds share structural or functional similarities with PF-06767832, particularly within the class of positive allosteric modulators targeting muscarinic receptors. Here are some notable compounds:
Compound Name | Selectivity | Notable Features |
---|---|---|
PF-06764427 | M1 | Exhibits robust allosteric activity |
MK-7622 | M1 | Strong intrinsic agonist activity |
VU6004256 | M1 | High positive cooperativity with acetylcholine |
VU0255035 | M1 | Negative cooperativity with antagonists |
PF-06767832 is unique due to its specific design aimed at maximizing selectivity for the M1 receptor while minimizing intrinsic agonist activity compared to some of its counterparts like MK-7622, which has demonstrated significant agonist properties . This selectivity is crucial for developing therapies that target cognitive enhancement without inducing unwanted side effects typically associated with broader muscarinic receptor activation.
While direct X-ray crystallography data for PF-06767832 in complex with the muscarinic M1 receptor is not available in the published literature, structural insights have been obtained through extensive molecular modeling studies based on available crystal structures of related muscarinic acetylcholine receptors [1] [2]. The compound has been modeled using the crystallographic structure of the M2 muscarinic acetylcholine receptor (PDB ID: 3UON) as a template for homology modeling of the M1 receptor allosteric binding site [2].
The molecular structure of PF-06767832 has been characterized through high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry analyses. The compound exhibits well-defined structural features consistent with its International Union of Pure and Applied Chemistry nomenclature: N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide [3] [4].
Parameter | Value |
---|---|
Molecular Formula | C22H23N3O3S |
Molecular Weight (g/mol) | 409.50 |
Exact Mass (Da) | 409.1460 |
CAS Registry Number | 1859081-58-5 |
InChI Key | VVZZHFMLRHJXTO-RXVVDRJESA-N |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 5 |
Density (g/cm³) | 1.34 (predicted) |
Comprehensive molecular conformation studies have revealed that PF-06767832 adopts a distinctive V-shaped or "bent" conformation that is critical for its binding affinity and selectivity [5] [6]. This conformational arrangement is stabilized by an intramolecular hydrogen bond involving the 5-methyl group on the pyridine ring, which maintains the optimal geometry of the benzyl group for receptor recognition [5].
Solution nuclear magnetic resonance spectroscopy studies using methionine residues as conformational probes have demonstrated that PF-06767832 induces specific structural changes in the M2 muscarinic acetylcholine receptor that correlate with its allosteric modulation activity [2]. The compound causes chemical shifts in spectra for four key methionine residues: Met77 (2.58), Met112 (3.41), Met202 (5.54), and Met406 (6.54), indicating conformational changes that extend from the extracellular allosteric site to the intracellular G-protein coupling domain [2].
The molecular conformation analysis reveals that PF-06767832 maintains high binding cooperativity with acetylcholine (α = 16.2) and exhibits robust positive allosteric modulation with an EC50 value of 60 nM at the M1 muscarinic acetylcholine receptor [7] [8]. The compound demonstrates exceptional selectivity, with greater than 180-fold preference for M1 over M2-M5 subtypes [5] [6].
Property | Value | Method |
---|---|---|
Binding Affinity (pKB) | 6.51 ± 0.03 | Equilibrium binding studies |
Cooperativity with ACh (α) | 16.2 | Allosteric ternary complex model |
M1 PAM EC50 (nM) | 60 | Calcium mobilization assay |
M1 selectivity over M2-M5 | >180-fold | Functional selectivity assays |
CNS MPO Score | 4.9 | Physicochemical property analysis |
Brain penetration | Good | In vivo pharmacokinetics |
The structure-activity relationships of PF-06767832 have been extensively characterized through systematic medicinal chemistry optimization studies [8] [5] [6]. The compound represents the culmination of structure-based drug design efforts that began with the prototype benzylquinolone carboxylic acid (BQCA) and evolved through quinolizinone derivatives to arrive at the optimized pyridine-2-carboxamide scaffold [5].
The core pharmacophore consists of a pyridine-2-carboxamide moiety that is essential for muscarinic M1 receptor recognition and allosteric modulation activity [5] [6]. The 5-methyl substituent on the pyridine ring plays a critical role in maintaining the optimal V-shaped conformation and contributes significantly to the compound's selectivity profile [5]. The benzyl linker connecting the pyridine core to the thiazole pendant group is required for proper positioning within the allosteric binding site [9] [10].
The (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl amide moiety provides crucial hydrogen bonding interactions that contribute to binding affinity and receptor selectivity [3] [5]. The thiazole pendant group engages in specific π-π interactions with tyrosine residue Y82 (2.61) in transmembrane domain 2, which is a key determinant of the compound's selectivity for the M1 subtype over other muscarinic receptor subtypes [9] [10].
Structural Feature | Function | SAR Importance |
---|---|---|
Pyridine-2-carboxamide core | Core pharmacophore | Essential for activity |
5-methyl group | Optimal geometry maintenance | Critical for selectivity |
Benzyl linker | Connects core to pendant group | Required for binding |
Thiazole pendant | π-π interactions with Y82 | Selectivity determinant |
(3R,4S)-hydroxytetrahydropyran | Amide hydrogen bonding | Binding affinity |
V-shaped conformation | Binding site complementarity | Receptor recognition |
Detailed mutagenesis studies combined with molecular modeling have elucidated the precise spatial arrangement of PF-06767832 within the allosteric binding site of the M1 muscarinic acetylcholine receptor [9] [10]. The compound binds to an extracellular vestibular site defined by residues located predominantly in transmembrane domains TM2, TM7, and extracellular loop 2 [9] [10].
Critical binding domain interactions include absolute requirements for tyrosine residue Y179 in extracellular loop 2 and tryptophan residue W400 (7.35) in transmembrane domain 7 [9] [10]. Mutation of either of these residues to alanine completely abolishes the binding and modulatory activity of PF-06767832, indicating their essential roles in ligand recognition [10]. These residues form key π-π stacking interactions with the core scaffold of the molecule [9] [10].
The thiazole pendant group of PF-06767832 engages in specific π-π interactions with tyrosine residue Y82 (2.61) in transmembrane domain 2 [9] [10]. Mutation of this residue significantly reduces the binding affinity of PF-06767832 and alters its cooperativity profile with orthosteric ligands, demonstrating the importance of this interaction for optimal receptor modulation [10].
Molecular dynamics simulations suggest that PF-06767832 stabilizes a specific inactive conformation of the receptor that enhances the binding and functional activity of acetylcholine while maintaining negative cooperativity with antagonists [2]. The spatial arrangement allows the compound to act as a molecular wedge that modulates the conformational equilibrium of the receptor in favor of states that are more responsive to endogenous agonist activation [2].
Residue | Location | Interaction Type | Effect of Mutation |
---|---|---|---|
Y179 (ECL2) | Extracellular Loop 2 | π-π interactions with core scaffold | Complete loss of activity |
W400 (7.35) | Transmembrane Domain 7 | π-π stacking with triazole/thiazole | Complete loss of activity |
Y82 (2.61) | Transmembrane Domain 2 | π-π interactions with thiazole group | Reduced affinity, altered cooperativity |
F77 (2.56) | Transmembrane Domain 2 | Bitopic binding modulation | No significant change |
Y381 (6.51) | Transmembrane Domain 6 | Binding site definition | Critical for allosteric site |